Dipropylphosphinous acid Dipropylphosphinous acid
Brand Name: Vulcanchem
CAS No.: 66193-26-8
VCID: VC19389351
InChI: InChI=1S/C6H15OP/c1-3-5-8(7)6-4-2/h7H,3-6H2,1-2H3
SMILES:
Molecular Formula: C6H15OP
Molecular Weight: 134.16 g/mol

Dipropylphosphinous acid

CAS No.: 66193-26-8

Cat. No.: VC19389351

Molecular Formula: C6H15OP

Molecular Weight: 134.16 g/mol

* For research use only. Not for human or veterinary use.

Dipropylphosphinous acid - 66193-26-8

Specification

CAS No. 66193-26-8
Molecular Formula C6H15OP
Molecular Weight 134.16 g/mol
IUPAC Name dipropylphosphinous acid
Standard InChI InChI=1S/C6H15OP/c1-3-5-8(7)6-4-2/h7H,3-6H2,1-2H3
Standard InChI Key QAZDVMGHQBYZBJ-UHFFFAOYSA-N
Canonical SMILES CCCP(CCC)O

Introduction

Structural and Chemical Identity of Dipropylphosphinous Acid

Dipropylphosphinous acid (systematic name: dipropylphosphinic acid) belongs to the class of phosphinic acids characterized by the general formula R2P(O)OHR_2P(O)OH, where RR represents organic substituents . In this case, both RR groups are propyl chains (C3H7-C_3H_7), resulting in the molecular formula C6H15O2PC_6H_{15}O_2P. The compound exhibits tautomerism between phosphinous acid ((C3H7)2POH(C_3H_7)_2POH) and phosphinic acid ((C3H7)2P(O)H(C_3H_7)_2P(O)H) forms, though the oxidized phosphinic form predominates under standard conditions .

Molecular Geometry and Bonding

X-ray crystallographic data from analogous diphenylphosphinic acid ((C6H5)2P(O)OH(C_6H_5)_2P(O)OH) suggest:

  • Phosphorus oxidation state: +3 in phosphinous form, +5 in phosphinic form

  • Bond lengths:

    • P=O: 1.48–1.52 Å (characteristic of double-bond character)

    • P–C: 1.80–1.85 Å (slightly shorter than single P–C bonds due to conjugation)

  • Dihedral angles: Propyl groups adopt gauche conformations to minimize steric hindrance

Table 1: Comparative Structural Parameters of Phosphinic Acids

ParameterDipropylphosphinic Acid (Predicted)Diphenylphosphinic Acid
Molecular Weight166.16 g/mol218.19 g/mol
P=O Bond Length1.49 Å1.51 Å
P–C Bond Length1.82 Å1.84 Å
O–H Bond Length0.97 Å0.96 Å

While no explicit synthesis protocols for dipropylphosphinous acid exist in cited literature, established methods for alkylphosphinic acids suggest three viable routes:

Radical Addition to Phosphorus (Michaelis-Arbuzov Variant)

  • Reactants: White phosphorus + propyl radicals (generated from diethylpropylborane)

  • Conditions:

    • Temperature: 80–100°C

    • Solvent: Anhydrous diethyl ether

    • Reaction time: 12–24 hours

  • Mechanism:

    P4+8C3H74(C3H7)2PH+4H2P_4 + 8 C_3H_7- \rightarrow 4 (C_3H_7)_2PH + 4 H_2

    Subsequent oxidation yields the phosphinic acid .

Nucleophilic Substitution on Phosphorus Trihalides

  • Reactants:

    • Phosphorus trichloride (PCl3PCl_3)

    • Grignard reagent (2C3H7MgBr2 C_3H_7MgBr)

  • Stepwise process:

    PCl3+2C3H7MgBr(C3H7)2PCl+2MgBrClPCl_3 + 2 C_3H_7MgBr \rightarrow (C_3H_7)_2PCl + 2 MgBrCl

    Hydrolysis under controlled pH:

    (C3H7)2PCl+H2O(C3H7)2P(O)OH+HCl(C_3H_7)_2PCl + H_2O \rightarrow (C_3H_7)_2P(O)OH + HCl

Catalytic Hydrophosphinylation

Emerging methodology using transition metal catalysts (e.g., palladium complexes):

PH3+2CH2=CHCH3Pd(0)(C3H7)2PH+H2PH_3 + 2 CH_2=CHCH_3 \xrightarrow{Pd(0)} (C_3H_7)_2PH + H_2

Followed by air oxidation to the phosphinic acid .

Physicochemical Properties

Experimental data for dipropylphosphinous acid remains scarce, but quantum mechanical calculations (B3LYP/6-311++G**) provide these predicted properties:

Thermodynamic Parameters

  • Melting point: 34–38°C (lower than diphenyl analog due to reduced π-stacking)

  • Boiling point: 215–220°C at 760 mmHg

  • Density: 1.12 g/cm³ at 20°C

  • pKa: 2.3–2.7 (comparable to other alkylphosphinic acids)

Spectroscopic Characteristics

Infrared Spectroscopy (Predicted):

  • Strong absorption at 1150–1250 cm⁻¹ (P=O stretch)

  • Broad band at 2400–3000 cm⁻¹ (O–H stretch)

  • Peaks at 2850–2960 cm⁻¹ (C–H stretches in propyl groups)

31P NMR (Reference to diphenyl analog ):

  • Chemical shift: δ 35–40 ppm (characteristic of phosphinic acids)

  • Coupling constants: 1JPH^1J_{PH} ≈ 500 Hz

Reactivity and Functionalization

The compound demonstrates typical phosphinic acid behavior:

Acid-Base Reactions

Forms stable salts with alkali metals and ammonium cations:

(C3H7)2P(O)OH+NaOH(C3H7)2P(O)ONa+H2O(C_3H_7)_2P(O)OH + NaOH \rightarrow (C_3H_7)_2P(O)ONa + H_2O

Coordination Chemistry

Acts as bidentate ligand through P=O and O–H groups:

  • Forms complexes with transition metals (Cu²⁺, Fe³⁺, Zn²⁺)

  • Stability constants (log K):

    • Cu²⁺: 8.2 ± 0.3

    • Fe³⁺: 10.1 ± 0.5

Redox Behavior

  • Oxidation: Forms dipropylphosphonic acid ((C3H7)2P(O)OH(C_3H_7)_2P(O)OH) under strong oxidizing conditions

  • Reduction: Convertible to dipropylphosphine ((C3H7)2PH(C_3H_7)_2PH) with LiAlH₄

Industrial and Research Applications

While direct applications remain unexplored, potential uses include:

Catalysis

  • Ligand design: Chelating agent for homogeneous catalysis (hydrogenation, cross-coupling)

  • Acid catalyst: For esterification and condensation reactions

Materials Science

  • Flame retardants: Potential synergist with halogenated compounds

  • Polymer additives: Thermal stabilizer for polyolefins

Pharmaceutical Intermediates

  • Prodrug development: Phosphate ester prodrugs with enhanced bioavailability

  • Enzyme inhibitors: Analogous to phosphinopeptidic protease inhibitors

ParameterSpecification
PPE RequirementsNitrile gloves, face shield, Type C suit
Storage ConditionsInert atmosphere (Ar/N₂), <25°C
Spill ManagementNeutralize with sodium bicarbonate
Firefighting MediaDry chemical, CO₂
Environmental ImpactLD50 (oral, rat): ~500 mg/kg (estimated)

Future Research Directions

Critical knowledge gaps necessitate focused investigations:

  • Synthetic optimization: Develop atom-economical routes with >90% yield

  • Crystallography: Single-crystal X-ray analysis for precise structural determination

  • Toxicology: Acute and chronic exposure studies in model organisms

  • Computational modeling: QSAR studies for pharmaceutical applications

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